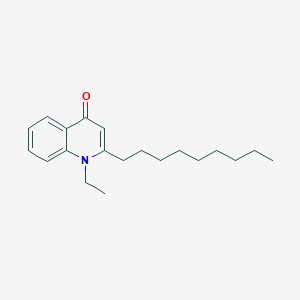
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile: is an organic compound with a complex structure that includes a tetrahydrofuran ring, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in an ethanol medium . This method is efficient and environmentally friendly, yielding high-purity products without the need for column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.
化学反応の分析
Types of Reactions: 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound shares a similar tetrahydrofuran ring structure but differs in functional groups and overall reactivity.
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds have similar structural motifs but include additional functional groups that confer different chemical properties.
特性
CAS番号 |
21863-84-3 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
5,5-dimethyl-2-oxo-4-phenyloxolane-3-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c1-13(2)11(9-6-4-3-5-7-9)10(8-14)12(15)16-13/h3-7,10-11H,1-2H3 |
InChIキー |
ZYAXOYUQIOBZSM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C(=O)O1)C#N)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


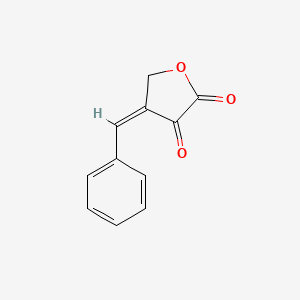





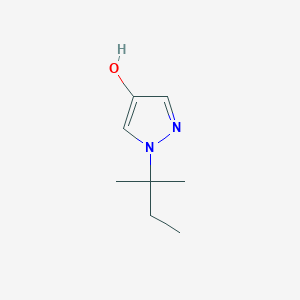
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
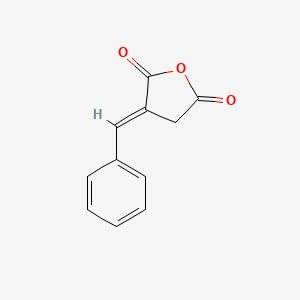

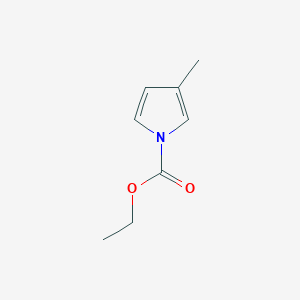
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
